molecular formula C18H20O2 B1327721 3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone CAS No. 898754-32-0

3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone

Cat. No.: B1327721
CAS No.: 898754-32-0
M. Wt: 268.3 g/mol
InChI Key: NRHOBZFQNWZLNL-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group and a dimethylphenyl group attached to a propiophenone backbone

Biochemical Analysis

Biochemical Properties

3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation . Additionally, 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone can alter gene expression by interacting with transcription factors, leading to changes in the production of proteins that are vital for cellular function .

Molecular Mechanism

At the molecular level, 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, thereby influencing biochemical pathways. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing them from catalyzing reactions . Additionally, 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone can affect gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone is relatively stable under controlled conditions, but it can degrade over time when exposed to light or heat . This degradation can lead to a decrease in its efficacy and potential changes in its biochemical properties .

Dosage Effects in Animal Models

The effects of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic processes . It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks associated with the compound .

Metabolic Pathways

3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biochemical properties and effects compared to the parent compound . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of the compound within specific tissues or cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s distribution and its potential effects on different tissues .

Subcellular Localization

The subcellular localization of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone is essential for elucidating its precise mechanisms of action and potential effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,6-dimethylphenyl and 2-methoxypropiophenone as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The general reaction scheme is as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dimethylphenyl)-2’-hydroxypropiophenone
  • 3-(2,6-Dimethylphenyl)-2’-chloropropriophenone
  • 3-(2,6-Dimethylphenyl)-2’-nitropropiophenone

Uniqueness

3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-7-6-8-14(2)15(13)11-12-17(19)16-9-4-5-10-18(16)20-3/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHOBZFQNWZLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644773
Record name 3-(2,6-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-32-0
Record name 1-Propanone, 3-(2,6-dimethylphenyl)-1-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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